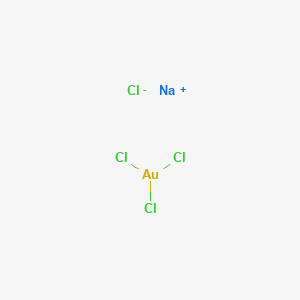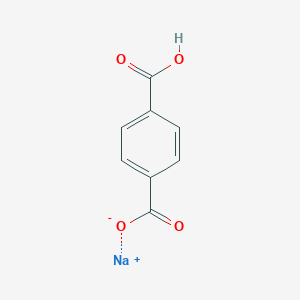
N,N'-Dicinnamylidene-1,6-hexanediamine
Overview
Description
N,N’-Dicinnamylidene-1,6-hexanediamine: is an organic compound with the molecular formula C24H28N2 . It is known for its distinctive structure, which includes two cinnamylidene groups attached to a hexanediamine backbone. This compound is often used in various industrial applications, particularly in the vulcanization of elastomers .
Mechanism of Action
Target of Action
N,N’-Dicinnamylidene-1,6-hexanediamine, also known as N1,N6-Bis(3-phenylallylidene)hexane-1,6-diamine, is primarily used as a vulcanizing agent for fluororubber . The primary targets of this compound are the polymer chains in the rubber material. The role of this compound is to cross-link these polymer chains, enhancing the material’s properties such as its elasticity and strength .
Mode of Action
The compound interacts with its targets (the polymer chains) through a process known as vulcanization. This is a chemical reaction where the compound forms cross-links between the polymer chains. These cross-links are covalent bonds that help to improve the material’s properties .
Biochemical Pathways
This process can be considered a biochemical pathway in the context of material science .
Result of Action
The result of the action of N,N’-Dicinnamylidene-1,6-hexanediamine is the formation of cross-links between polymer chains in the rubber material. This leads to an improvement in the material’s properties, such as increased elasticity and strength. It also helps to prevent the formation of air pockets in the vulcanized rubber .
Action Environment
The action of N,N’-Dicinnamylidene-1,6-hexanediamine is influenced by environmental factors such as temperature and pressure. The vulcanization process typically involves heating the rubber material to facilitate the cross-linking reaction . Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicinnamylidene-1,6-hexanediamine can be synthesized through a condensation reaction between cinnamaldehyde and 1,6-hexanediamine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and allowing the mixture to react under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of N,N’-Dicinnamylidene-1,6-hexanediamine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the final product is obtained through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicinnamylidene-1,6-hexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hexanediamine derivatives.
Scientific Research Applications
Chemistry: N,N’-Dicinnamylidene-1,6-hexanediamine is used as a reagent in organic synthesis, particularly in the preparation of various polymers and elastomers. It serves as a cross-linking agent in the vulcanization of rubber .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as intermediates in the synthesis of bioactive molecules .
Industry: In the industrial sector, N,N’-Dicinnamylidene-1,6-hexanediamine is primarily used in the production of fluorinated rubbers, ethylene acrylate copolymers, and other specialized elastomers. It enhances the mechanical properties and thermal stability of these materials .
Comparison with Similar Compounds
- N,N’-Dibenzylidene-1,6-hexanediamine
- N,N’-Di(4-methoxybenzylidene)-1,6-hexanediamine
- N,N’-Di(4-chlorobenzylidene)-1,6-hexanediamine
Comparison: N,N’-Dicinnamylidene-1,6-hexanediamine is unique due to its cinnamylidene groups, which provide specific reactivity and stability. Compared to its analogs, it offers better performance in the vulcanization of fluorinated rubbers and other specialized elastomers. The presence of the phenyl groups in the cinnamylidene moieties contributes to its enhanced thermal stability and mechanical properties .
Properties
IUPAC Name |
(E)-3-phenyl-N-[6-[[(E)-3-phenylprop-2-enylidene]amino]hexyl]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2/b17-11+,18-12+,25-21?,26-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFMBHTMKBVLS-NCDJPSHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NCCCCCCN=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-73-8 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(3-phenyl-2-propen-1-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-hexamethylenebis(cinnamylideneamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















